1-Benzyl-1H-indazole is an organic compound that belongs to the indazole class of compounds, characterized by a benzyl group attached to the nitrogen atom of the indazole structure. This compound has garnered interest in various scientific fields due to its potential applications in medicinal chemistry and material science. The structure of 1-benzyl-1H-indazole can be represented as follows:
1-Benzyl-1H-indazole is synthesized primarily in laboratory settings and can be derived from various precursors in organic synthesis. It falls under the classification of heterocyclic compounds, specifically indazoles, which are five-membered aromatic rings containing two nitrogen atoms.
The synthesis of 1-benzyl-1H-indazole can be achieved through several methods, including:
The molecular structure of 1-benzyl-1H-indazole features a fused ring system comprising a benzene ring and an indazole moiety. The compound's molecular formula is , and it has a molar mass of approximately 156.18 g/mol.
Key structural data includes:
1-Benzyl-1H-indazole can participate in various chemical reactions, including:
The reactivity of 1-benzyl-1H-indazole is influenced by its electronic structure, with the indazole nitrogen atoms participating in coordination with metals or forming bonds with electrophiles.
The mechanism of action for 1-benzyl-1H-indazole, particularly in biological contexts, often involves interaction with specific receptors or enzymes. For instance, studies have indicated that derivatives of indazole compounds can act on serotonin receptors or influence kinase pathways.
Research has shown that modifications on the benzyl group can significantly alter biological activity, making it a focus for drug design aimed at targeting neuropsychiatric disorders or cancer therapies.
Relevant data includes:
1-Benzyl-1H-indazole has various applications in scientific research, including:
The development of 1-benzyl-1H-indazole represents a specialized effort within heterocyclic chemistry to optimize the indazole scaffold for enhanced pharmacological activity. Indazole derivatives first gained prominence in the 1960s with the clinical introduction of benzydamine, a non-steroidal anti-inflammatory drug containing the 1-benzylindazole moiety as part of its structure. During quality control studies of benzydamine, researchers identified 1-benzyl-1H-indazol-3-ol (CAS 2215-63-6) as a significant degradation product and synthetic intermediate, marking its first documented appearance in pharmaceutical literature [3] [7]. This discovery catalyzed investigations into the pharmacological potential of 1-benzyl-substituted indazole derivatives.
Table 1: Key Historical Milestones in 1-Benzyl-1H-Indazole Research
Year | Development | Significance |
---|---|---|
1960s | Benzydamine development | First therapeutic application of 1-benzylindazole scaffold |
1984 | Characterization of 1-benzyl-1H-indazol-3-ol | Identification as benzydamine impurity/degradant (Benzydamine Hydrochloride Impurity C) |
1999 | US6001865A patent on 1-benzylindazole antifertility agents | Expansion into reproductive health applications |
2023 | Metal-free indazole synthesis developments | Improved synthetic accessibility for drug discovery applications |
The 1990s witnessed targeted exploration of 1-benzyl-1H-indazole derivatives for specific therapeutic applications. This culminated in the 1999 patent (US6001865A) disclosing 3-substituted-1-benzyl-1H-indazole derivatives as potent antifertility agents, with lead compounds demonstrating efficacy in rodent models through oral administration . The early 2000s saw structural optimization efforts focusing on modifications at the indazole N1, C3, and benzyl positions to enhance target affinity and selectivity. These efforts established 1-benzyl-1H-indazole as a privileged scaffold in medicinal chemistry, leading to its incorporation in clinical candidates across therapeutic domains.
Recent research (2023) has emphasized synthetic methodology development, particularly metal-free approaches using 2-aminophenones and hydroxylamine derivatives, significantly improving the accessibility of 1-benzylindazole derivatives for drug discovery [1]. Contemporary studies focus on hybrid molecules where the 1-benzylindazole unit is conjugated with other pharmacophores (e.g., 1,3,4-oxadiazoles) to target multiple disease pathways simultaneously, representing the next frontier for this versatile scaffold [10].
Table 2: Pharmacological Applications of 1-Benzyl-1H-Indazole Derivatives
Therapeutic Area | Biological Activities | Structural Features |
---|---|---|
Oncology | VEGFR-2 inhibition, CDK1 inhibition, antiproliferative activity | 3-Amino substituents, C5/C6 modifications |
Inflammation | COX-2 inhibition, MCP-1 synthesis blockade, analgesic effects | 3-Oxyacetic acid derivatives (e.g., Benzdac) |
Metabolic Disorders | β3-adrenergic receptor agonism, MCH-1 antagonism | C3 carboxamide derivatives, C5 lipophilic substituents |
CNS Disorders | TRPV1 antagonism, dopamine receptor modulation | C3 urea derivatives, C4/C5 alkoxy groups |
Reproductive Health | Antifertility effects via antispermatogenic activity | 3-Nitro, 3-cyano, or 3-carbomethoxy substituents |
The 1-benzyl-1H-indazole system comprises an indazole core (benzene fused with pyrazole) substituted at the pyrazole N1-position with a benzyl group. This arrangement confers distinctive molecular properties crucial for drug design:
Table 3: Spectral Characteristics of 1-Benzyl-1H-Indazole Derivatives
Compound | (^1)H NMR (DMSO-d6) Key Signals | IR (cm⁻¹) | 13C NMR (DMSO-d6) Key Signals |
---|---|---|---|
1-Benzyl-1H-indazole | 5.72 (s, 2H, CH2), 7.25-7.80 (m, 9H, ArH) | - | 55.3 (CH2), 120.1-138.9 (ArC) |
1-Benzyl-1H-indazol-3-ol | 5.68 (s, 2H, CH2), 8.15 (s, 1H, C4-H), 9.80 (s, 1H, OH) | 3200-3400 (O-H) | 55.1 (CH2), 140.2 (C3), 156.8 (C-OH) |
1-Benzyl-1H-indazole-3-carboxylic acid | 5.75 (s, 2H, CH2), 8.35 (s, 1H, C4-H), 13.10 (br s, 1H, COOH) | 1680 (C=O), 2500-3300 (O-H) | 55.5 (CH2), 126.5-138.8 (ArC), 165.2 (COOH) |
Indazole derivatives exhibit complex tautomeric behavior with significant implications for biological activity:
Strategic synthetic approaches enable precise functionalization for SAR exploration:
Table 4: Synthetic Approaches to 1-Benzyl-1H-Indazole Derivatives
Method | Conditions | Key Intermediate | Advantages | Limitations |
---|---|---|---|---|
Aryne Cycloaddition | CsF/TBAF, room temperature, anhydrous solvent | 3-Substituted-1H-indazole | Broad C3 substituent scope, high regioselectivity | Requires unstable aryne intermediates |
Copper-Catalyzed Coupling | CuI, 4-hydroxy-L-proline, DMSO, 80-100°C | 3-Amino-1H-indazole | Direct C3-amination, good functional group tolerance | Limited to aminocarbonyl derivatives |
Oxidative Cyclization | Oxidant (e.g., MnO2), DMF, 100°C | 1H/2H/3H-Indazole core | Tautomer-selective synthesis | Moderate yields, competing oxidations |
Microwave-Assisted Conjugation | MW, 120-150°C, 15-30 min, polar aprotic solvent | 1-Benzylindazole-3-carboxylic acid | Rapid synthesis, high-yield conjugation | Specialized equipment required |
SAR studies reveal critical structure-activity relationships:
These structural insights guide rational design of 1-benzyl-1H-indazole derivatives with optimized pharmacological profiles across therapeutic applications.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1